N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine

Catalog No.
S3184930
CAS No.
1010885-69-4
M.F
C9H20N2O
M. Wt
172.272
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,...

CAS Number

1010885-69-4

Product Name

N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine

IUPAC Name

N'-(2,2-dimethyloxan-4-yl)ethane-1,2-diamine

Molecular Formula

C9H20N2O

Molecular Weight

172.272

InChI

InChI=1S/C9H20N2O/c1-9(2)7-8(3-6-12-9)11-5-4-10/h8,11H,3-7,10H2,1-2H3

InChI Key

PLININLXCGRHGM-UHFFFAOYSA-N

SMILES

CC1(CC(CCO1)NCCN)C

Solubility

not available

Catalysis and Organic Synthesis

Specific Scientific Field:

Organic chemistry and catalysis.

Application Summary:

N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine serves as a ligand in transition metal-catalyzed reactions. Its chelating properties allow it to coordinate with metal centers, enhancing catalytic efficiency. Researchers have explored its use in asymmetric synthesis, C–C bond formation, and cross-coupling reactions.

Experimental Procedures:

Results and Outcomes:

N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C9H20N2OC_9H_{20}N_2O and a molecular weight of 172.27 g/mol. This compound contains a tetrahydro-2H-pyran moiety, which contributes to its structural and functional properties. The presence of two amine groups in its structure suggests potential reactivity and biological activity, making it an interesting subject for research in medicinal chemistry and related fields .

That involve this compound may include:

  • Reductive Amination: This process involves the reaction of carbonyl compounds with amines in the presence of reducing agents such as sodium borohydride. This reaction can lead to the formation of various derivatives by altering the carbonyl precursor .
  • Oxidation: The amine groups can undergo oxidation to form imines or other nitrogen-containing compounds under suitable conditions .

These reactions highlight the compound's potential as a building block for synthesizing more complex molecules.

Synthesis of N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine can be achieved through several methodologies:

  • Starting from Tetrahydropyran Derivatives: The synthesis may begin with commercially available tetrahydropyran derivatives, followed by amination processes.
  • Reductive Amination: As mentioned earlier, this method involves reacting an appropriate aldehyde or ketone with the amine component in the presence of reducing agents to yield the desired product .
  • Multi-step Synthesis: In some cases, multi-step synthetic routes involving protection-deprotection strategies may be necessary to achieve higher yields and purities.

N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals.
  • Chemical Synthesis: It can act as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine could focus on its binding affinity with various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts at a molecular level with proteins or enzymes.
  • In Vitro Assays: To evaluate its biological activity against specific pathogens or cell lines.

Such studies are crucial for understanding the therapeutic potential of this compound.

Several compounds exhibit structural similarities to N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine. These include:

Compound NameStructural FeaturesUnique Aspects
1,3-DiaminopropaneLinear diamineSimple structure; used in polymer synthesis
3-AminopiperidinePipedrine derivativeExhibits different biological activities
4-AminobutanalShorter chain lengthPotentially different reactivity patterns
1-(Tetrahydrofuran)-N,N-diethylamineTetrahydrofuran ringDifferent ring structure; unique solubility

The uniqueness of N1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethane-1,2-diamine lies in its specific combination of a tetrahydropyran moiety with ethylene diamine functionality, which may confer distinct properties compared to these similar compounds.

XLogP3

-0.1

Dates

Modify: 2024-04-14

Explore Compound Types